molecular formula C12H13ClN2S B3084309 1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-18-7

1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084309
CAS RN: 1142212-18-7
M. Wt: 252.76 g/mol
InChI Key: POXUBJMUFBPDPZ-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)piperazine”, also known as mCPP, is a designer drug analog of aryl-substituted piperazines . It’s a central nervous system (CNS) stimulant and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .

Scientific Research Applications

Calcium Channel Blocker Mimics

Research on dihydropyrimidines with carbamoyl substitution has revealed their structural similarity to 1,4-dihydropyridine calcium channel blockers. These compounds exhibit a flattened boat conformation of the pyrimidine ring and an extended conformation of the carbamoyl side chain, suggesting potential applications in the development of novel calcium channel modulators (Ravikumar & Sridhar, 2005).

Sulfhydryl-Reactive Compounds

1-p-Chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide has been identified as a sulfhydryl-specific compound that reacts irreversibly with protein thiols but reversibly with small molecular weight thiols. This property makes it suitable for monitoring the oxidation of small molecular weight thiols, presenting a valuable tool for biochemical research (Mutus et al., 1989).

Photodissociable Dimer Reduction Products

The study of 2-thiopyrimidine derivatives and their reduction products has demonstrated that these compounds undergo photodissociation to quantitatively regenerate the parent monomers. This reaction has implications for understanding nucleic acid photochemistry and developing photo-responsive materials (Wrona et al., 1975).

Diuretic Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from chalcones and thiourea have been shown to possess diuretic properties, with certain compounds demonstrating activity surpassing that of standard diuretic medications. This highlights the potential of pyrimidine derivatives in the development of new diuretic agents (Majeed & Shaharyar, 2011).

Antimicrobial Evaluation of Pyrimidines

New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, offering promising candidates for the development of new antimicrobial agents. These compounds present a novel approach to combating microbial resistance through the exploration of new chemical scaffolds (Abdelghani et al., 2017).

Safety and Hazards

The safety data sheet for 1-(3-Chlorophenyl)piperazine hydrochloride advises to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It’s recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-(3-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-12(2)6-7-15(11(16)14-12)10-5-3-4-9(13)8-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUBJMUFBPDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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